molecular formula C7H13N B1621781 (3S)-3-isocyano-2,2-dimethylbutane CAS No. 438186-75-5

(3S)-3-isocyano-2,2-dimethylbutane

Cat. No.: B1621781
CAS No.: 438186-75-5
M. Wt: 111.18 g/mol
InChI Key: LSXJIKHGMFLEQQ-LURJTMIESA-N
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Description

(3S)-3-isocyano-2,2-dimethylbutane is an organic compound characterized by the presence of an isocyano group attached to a chiral carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-isocyano-2,2-dimethylbutane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3-amino-2,2-dimethylbutane with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyano compound using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-isocyano-2,2-dimethylbutane undergoes various chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isocyanates, while reduction can produce amines. Substitution reactions can lead to a variety of substituted isocyano derivatives.

Scientific Research Applications

(3S)-3-isocyano-2,2-dimethylbutane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-isocyano-2,2-dimethylbutane involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-isocyano-2,2-dimethylbutane: The enantiomer of (3S)-3-isocyano-2,2-dimethylbutane, with similar chemical properties but different biological activity.

    3-isocyano-2,2-dimethylpropane: A structurally related compound with a different carbon backbone.

    3-isocyano-2,2-dimethylpentane: Another related compound with an extended carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the isocyano group. This combination of features makes it a valuable compound for studying stereochemistry and for applications requiring chiral specificity.

Properties

IUPAC Name

(3S)-3-isocyano-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJIKHGMFLEQQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374388
Record name (3S)-3-Isocyano-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438186-75-5
Record name (3S)-3-Isocyano-2,2-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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